molecular formula C29H30N2O6S B11633025 ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11633025
M. Wt: 534.6 g/mol
InChI Key: FBCISHCAROFRIF-ZNTNEXAZSA-N
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Description

Ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C29H30N2O6S and its molecular weight is 534.6 g/mol. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound is a complex organic molecule featuring a thiazole ring, a pyrrole moiety, and various aromatic substituents. Its structural complexity suggests potential interactions with multiple biological targets. The following table summarizes key structural components:

ComponentDescription
Thiazole RingContains nitrogen and sulfur atoms
Pyrrole MoietyContributes to the compound's reactivity
Hydroxy GroupPotentially enhances solubility and bioactivity
Aromatic SubstituentsMay influence binding affinity and selectivity

Antimicrobial Properties

Recent studies indicate that derivatives of compounds similar to ethyl 2-{3-hydroxy-5-(4-methylphenyl)-4-[(2-methyl-4-propoxyphenyl)carbonyl]-2-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate exhibit significant antimicrobial activity. For example, compounds with similar thiazole structures have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 to 25 µg/ml .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that certain thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses. This action may be mediated through the inhibition of NF-kB signaling pathways .

Anticancer Activity

Studies have highlighted the potential anticancer effects of related compounds. For instance, some thiazole derivatives have been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. Specifically, compounds with a similar backbone have demonstrated selective cytotoxicity against breast cancer cells while sparing normal cells .

Study 1: Antimicrobial Evaluation

A study conducted by Al-Omran et al. evaluated a series of benzotriazole derivatives for their antimicrobial properties. The results indicated that modifications to the aromatic rings significantly affected their activity against Bacillus subtilis and Pseudomonas fluorescens. The most potent compounds featured bulky hydrophobic groups that enhanced membrane penetration .

Study 2: Anti-inflammatory Mechanisms

Research published in the Journal of Lipid Research explored how thiazole derivatives could modulate lipid metabolism in inflammatory conditions. The study found that specific derivatives inhibited lysosomal phospholipase A2, correlating with reduced phospholipidosis in treated cells . This suggests a novel mechanism by which these compounds exert their anti-inflammatory effects.

Properties

Molecular Formula

C29H30N2O6S

Molecular Weight

534.6 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]-2-(4-methylphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C29H30N2O6S/c1-6-14-37-20-12-13-21(17(4)15-20)24(32)22-23(19-10-8-16(3)9-11-19)31(27(34)25(22)33)29-30-18(5)26(38-29)28(35)36-7-2/h8-13,15,23,32H,6-7,14H2,1-5H3/b24-22+

InChI Key

FBCISHCAROFRIF-ZNTNEXAZSA-N

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C)/O)C

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)C)O)C

Origin of Product

United States

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